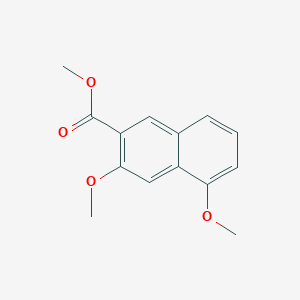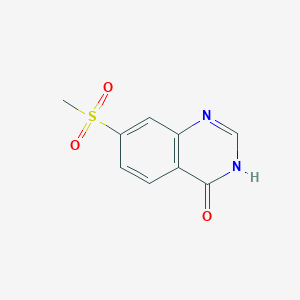
4-Hydroxy-7-(methylsulfonyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Hydroxy-7-(methylsulfonyl)quinazoline” is a chemical compound with the molecular formula C9H8N2O3S . It has a molecular weight of 224.24 . It is a white to tan solid . The IUPAC name for this compound is 7-(methylsulfonyl)quinazolin-4-ol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) .
Chemical Reactions Analysis
Quinazoline derivatives have been shown to exhibit various medicinal properties such as anti-cancer, anti-inflammatory, anti-bacterial, analgesic, and more . The character of these properties depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Physical And Chemical Properties Analysis
“this compound” is a white to tan solid . It has a molecular weight of 224.24 and a molecular formula of C9H8N2O3S .
Scientific Research Applications
Antitubercular Activity
- New Fluorine-Containing Derivatives: Research on new derivatives of 4-anilinoquinazolines, including those with methylsulfanyl groups, has shown potential tuberculostatic activity. One compound, in particular, demonstrated significant in vitro activity against tuberculosis with a minimum inhibitory concentration of 1.5 μg/mL (Nosova, Permyakova, Lipunova, & Charushin, 2021).
- Quinazoline Derivatives: Another study synthesized quinazoline derivatives and found them to exhibit antimycobacterial activity against various strains of Mycobacterium, including Mycobacterium tuberculosis (Kuneš, Bažant, Pour, Waisser, Šlosárek, & Janota, 2000).
Anti-Inflammatory and Analgesic Properties
- Novel Quinazoline Derivatives: A research project focusing on the synthesis of new quinazoline derivatives demonstrated their antimicrobial, analgesic, and anti-inflammatory properties. Certain compounds in this study showed significant activity against microbes, pain, and inflammation (Dash, Dash., Laloo, & Medhi, 2017).
- Methyl Sulfonyl Substituted Quinazolinones: Another study found that methyl sulfonyl substituted quinazolinones exhibited promising anti-inflammatory activity, with some compounds showing reduced ulcerogenic activity compared to standard drugs (Manivannan & Chaturvedi, 2011).
Anticancer Potential
- Novel Quinazoline with Substituted-Sulfonamides: Research on a novel series of quinazoline containing substituted-sulfonamides revealed their cytotoxic activity against various cancer cell lines, including MCF-7, with some compounds inducing apoptosis in these cells (Alqahtani, Ghorab, Nasr, Ahmed, Al-Mishari, & Attia, 2022).
Antimicrobial Activity
- Methylsulfanyl-Triazoloquinazoline Derivatives: A study evaluated the antimicrobial activity of novel methylsulfanyl-triazoloquinazoline derivatives, testing them against various bacterial and fungal species. The results indicated significant activity against Gram-positive and Gram-negative bacteria (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013).
Future Directions
Quinazoline derivatives, including “4-Hydroxy-7-(methylsulfonyl)quinazoline”, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers .
Mechanism of Action
Target of Action
Quinazoline derivatives, a group to which 4-hydroxy-7-(methylsulfonyl)quinazoline belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, anti-cancer, and anti-microbial activities .
Pharmacokinetics
The compound has a molecular weight of 22424, which may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
7-methylsulfonyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILHCDJJJXXSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

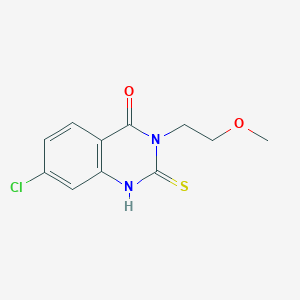


![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604269.png)
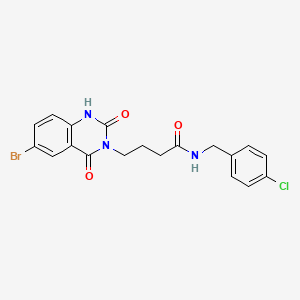
![2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2604272.png)
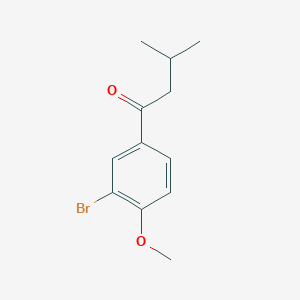
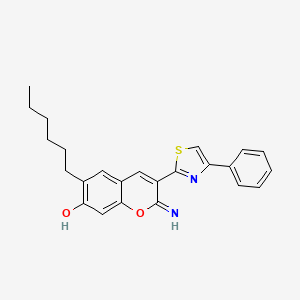
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2604276.png)
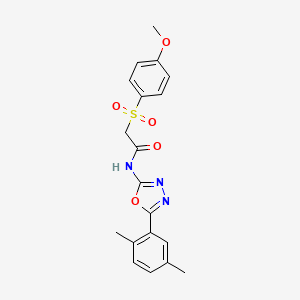
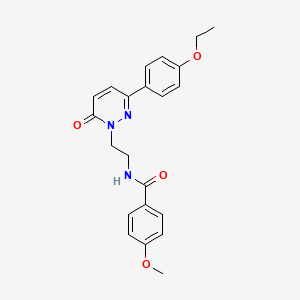
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2604280.png)

